molecular formula C17H14ClF3N2OS2 B11082233 N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide

N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide

Cat. No.: B11082233
M. Wt: 418.9 g/mol
InChI Key: ZWLHMOJGQUUJKJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide is a synthetic organic compound that belongs to the class of thiazolidine derivatives. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a carbothioamide group, which is a functional group containing both carbon and sulfur atoms. The presence of chloro, methoxy, and trifluorophenyl groups adds to the complexity and potential reactivity of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a primary amine with a thiocarbonyl compound under acidic or basic conditions.

    Introduction of the Carbothioamide Group: The carbothioamide group can be introduced by reacting the thiazolidine intermediate with a suitable isothiocyanate.

    Substitution Reactions: The chloro, methoxy, and trifluorophenyl groups can be introduced through various substitution reactions, often involving halogenation and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: For controlled synthesis and monitoring of reaction progress.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Thioethers and Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-phenyl-1,3-thiazolidine-3-carbothioamide: Lacks the trifluorophenyl group.

    N-(3-chloro-4-methoxyphenyl)-2-(2,4-difluorophenyl)-1,3-thiazolidine-3-carbothioamide: Contains a difluorophenyl group instead of a trifluorophenyl group.

Uniqueness

    Structural Complexity: The presence of the trifluorophenyl group adds to the structural complexity and potential reactivity.

    Potential Biological Activity: The unique combination of functional groups may result in distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C17H14ClF3N2OS2

Molecular Weight

418.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C17H14ClF3N2OS2/c1-24-14-3-2-10(8-11(14)18)22-17(25)23-4-5-26-16(23)15-12(20)6-9(19)7-13(15)21/h2-3,6-8,16H,4-5H2,1H3,(H,22,25)

InChI Key

ZWLHMOJGQUUJKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)N2CCSC2C3=C(C=C(C=C3F)F)F)Cl

Origin of Product

United States

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